Cas no 95192-56-6 (4-Bromo-2,6-dinitrobenzoic acid)

4-Bromo-2,6-dinitrobenzoic acid is a brominated and nitrated benzoic acid derivative with significant utility in synthetic organic chemistry. Its distinct substitution pattern, featuring both bromo and nitro functional groups at the 2,6-positions, makes it a valuable intermediate for constructing complex aromatic frameworks. The electron-withdrawing nature of the nitro groups enhances reactivity in nucleophilic substitution reactions, while the bromo substituent offers versatility for further functionalization via cross-coupling or metal-catalyzed transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where precise structural modifications are required. Its crystalline form ensures ease of handling and storage under standard laboratory conditions.
4-Bromo-2,6-dinitrobenzoic acid structure
95192-56-6 structure
Product Name:4-Bromo-2,6-dinitrobenzoic acid
CAS No:95192-56-6
MF:C7H3BrN2O6
MW:291.012521028519
MDL:MFCD06410771
CID:799249
PubChem ID:2762950
Update Time:2025-06-25

4-Bromo-2,6-dinitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2,6-dinitrobenzoic acid
    • Benzoic acid,4-bromo-2,6-dinitro-
    • 2,6-DINITRO-4-BROMOBENZOIC ACID
    • 4-bromanyl-2,6-dinitro-benzoic acid
    • Benzoic acid, 4-bromo-2,6-dinitro-
    • 4-bromo-2,6-dinitro-benzoic Acid
    • 6107AJ
    • KM3333
    • TRA0085010
    • SY013028
    • AX8094801
    • A845229
    • 95192-56-6
    • AC-23455
    • MFCD06410771
    • AKOS022183191
    • 4-Bromo-2 pound not6-dinitrobenzoic Acid
    • DTXSID10376602
    • FT-0701522
    • VDA19256
    • AS-31135
    • DB-004169
    • MDL: MFCD06410771
    • Inchi: 1S/C7H3BrN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
    • InChI Key: AGYWRQRLPWSJLO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(C(=O)O)=C(C=1)[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 289.91700
  • Monoisotopic Mass: 289.917
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 129
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 2.051
  • Melting Point: 215-216 ºC
  • Boiling Point: 407 ºC
  • Flash Point: 200 ºC
  • Refractive Index: 1.685
  • PSA: 128.94000
  • LogP: 3.01010
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

4-Bromo-2,6-dinitrobenzoic acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Bromo-2,6-dinitrobenzoic acid Pricemore >>

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4-Bromo-2,6-dinitrobenzoic acid Production Method

4-Bromo-2,6-dinitrobenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:95192-56-6)4-Bromo-2,6-dinitrobenzoic acid
Order Number:A845229
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):244.0/865.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2,6-dinitrobenzoic acid

Introduction to 4-Bromo-2,6-dinitrobenzoic Acid (CAS No. 95192-56-6)

4-Bromo-2,6-dinitrobenzoic acid (CAS No. 95192-56-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its versatile structural properties and reactivity. This compound, characterized by a bromine substituent and two nitro groups positioned at the 2 and 6 positions of the benzoic acid core, exhibits unique chemical behavior that makes it a valuable intermediate in synthetic chemistry. The presence of both bromine and nitro functional groups provides multiple handles for further chemical modifications, enabling the synthesis of a wide array of derivatives with potential applications in drug development, agrochemicals, and advanced materials.

The synthesis of 4-Bromo-2,6-dinitrobenzoic acid typically involves the nitration of bromobenzene followed by carboxylation, or alternative routes that introduce the nitro groups in a controlled manner to avoid unwanted side reactions. The compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic protocols. In recent years, advancements in green chemistry have led to the development of more sustainable methods for producing this compound, reducing the environmental impact of its synthesis while maintaining high yields and purity.

In pharmaceutical research, 4-Bromo-2,6-dinitrobenzoic acid has been explored as a precursor for the development of novel therapeutic agents. Its aromatic structure allows for interactions with biological targets such as enzymes and receptors, making it a useful scaffold for designing molecules with specific pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes implicated in inflammatory diseases and cancer. The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures.

Recent studies have highlighted the utility of 4-Bromo-2,6-dinitrobenzoic acid in material science applications. Its ability to form coordination complexes with metal ions has been exploited in the design of luminescent materials and catalysts. These complexes exhibit enhanced stability and tunable optical properties, making them suitable for use in sensors and light-emitting devices. Additionally, the nitro groups can be reduced to amino groups under controlled conditions, yielding 4-Bromo-2-amino-6-nitrobenzoic acid, which can be further modified to produce polymers with tailored mechanical and thermal properties.

The compound's role in drug discovery has been further underscored by its incorporation into libraries of compounds screened for biological activity. High-throughput screening (HTS) campaigns have identified several derivatives of 4-Bromo-2,6-dinitrobenzoic acid that exhibit inhibitory effects on target proteins associated with neurological disorders. The structural diversity achievable through modifications of this scaffold allows researchers to fine-tune pharmacokinetic profiles and improve drug-like properties. This adaptability has made it a cornerstone in the quest for new therapeutic interventions.

From an industrial perspective, 4-Bromo-2,6-dinitrobenzoic acid is valued for its scalability in production. Modern manufacturing processes leverage continuous flow chemistry to enhance efficiency and reduce waste. These innovations align with global efforts to promote sustainable practices in chemical synthesis. The compound's commercial availability ensures that researchers can access high-quality starting materials without significant hurdles, facilitating rapid progress in both academic and industrial settings.

The future prospects of 4-Bromo-2,6-dinitrobenzoic acid are bright, with ongoing research exploring its potential in emerging fields such as nanotechnology and biomedicine. Its ability to integrate into diverse molecular systems makes it a versatile building block for innovative applications. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand even further.

In conclusion,4-Bromo-2,6-dinitrobenzoic acid (CAS No. 95192-56-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis and material design. With continued advancements in synthetic chemistry and an increasing emphasis on sustainability,4-Bromo-2,6-dinitrobenzoic acid is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95192-56-6)4-Bromo-2,6-dinitrobenzoic acid
A845229
Purity:99%/99%
Quantity:1g/5g
Price ($):244.0/865.0
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